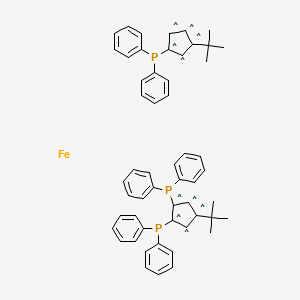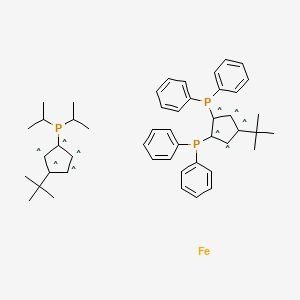
1',4-Bis(t-butyl)-1,2,3'-tris(diphenylphosphino)ferrocene; 98% HiersoPHOS-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(t-butyl)-1,2,3'-tris(diphenylphosphino)ferrocene (HiersoPHOS-2) is a coordination compound that has been used in a variety of scientific research applications due to its unique properties. HiersoPHOS-2 is a ferrocene derivative that has been widely studied for its potential applications in catalysis, electrochemistry, and biomedical research. It has been found to be a useful reagent for the synthesis of organometallic compounds, and its coordination properties make it a useful ligand for the synthesis of a variety of metal complexes. In addition, HiersoPHOS-2 has been studied for its potential applications in the fields of medicine and biochemistry due to its unique chemical and physical properties.
Scientific Research Applications
1. Formation of Metal Complexes
- The compound reacts with Pd(BF4)2 in the presence of triphenylphosphine, forming complexes with an Fe-Pd dative bond, as demonstrated in studies by Sato, Sekino, and Akabori (Sato, Sekino, & Akabori, 1988).
- It has been used to synthesize Fe(CO)4(η1-dppf) and its conversion into other complexes, exhibiting its utility as a precursor for heterometallic species (Hor & Phang, 1990).
2. Ligand in Catalytic Reactions
- The compound acts as a ligand in catalytic reactions, such as nickel-catalyzed C–N cross-coupling of (hetero)aryl chlorides. Its variations have been explored for different catalytic performances (Clark, Voth, Ferguson, & Stradiotto, 2017).
- In hydroamination reactions catalyzed by gold compounds, 1,1′-bis(phosphino)ferrocene ligands show significant effects in enhancing catalytic efficiency (Wolfarth, Miner, Wamser, Gwinn, Chan, & Nataro, 2020).
3. Use in Synthesis of Ferrocene Derivatives
- The compound is integral in synthesizing various ferrocene derivatives, demonstrating its role in organometallic chemistry and the development of novel compounds (Bishop, Davison, Katcher, Lichtenberg, Merrill, & Smart, 1971).
4. Structural and Electronic Properties
- Studies on its ligating ability to transition metals highlight the versatility and extensive coordination chemistry of the compound (Bandoli & Dolmella, 2000).
- Research on its redox behavior reveals insights into the stability of the monocation derived from this compound and its derivatives (Zanello, Opromolla, Giorgi, Sasso, & Togni, 1996).
properties
InChI |
InChI=1S/C33H31P2.C21H22P.Fe/c1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;1-21(2,3)17-14-15-20(16-17)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19;/h4-25H,1-3H3;4-16H,1-3H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYJPNXHTDKTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[C]1[CH][CH][C]([CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C)[C]1[CH][C]([C]([CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H53FeP3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 121235451 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98%](/img/structure/B6310323.png)








